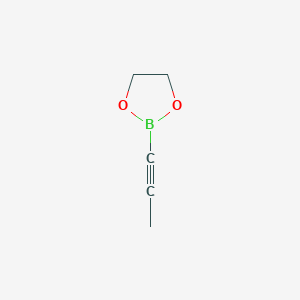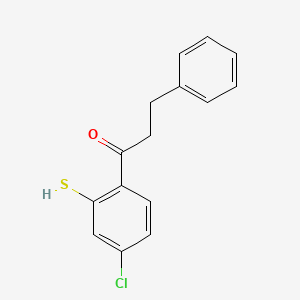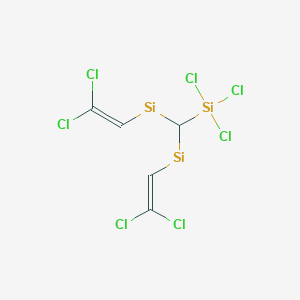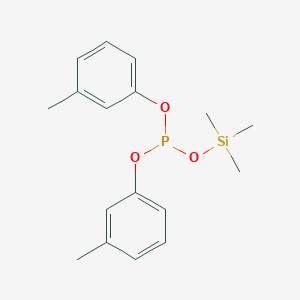
Bis(3-methylphenyl) trimethylsilyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C18H27O3PSi. It is a derivative of phosphorous acid and is characterized by the presence of trimethylsilyl and 3-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) trimethylsilyl phosphite typically involves the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base, followed by the reaction with phosphorus trichloride. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylphenyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reagents: Halogenating agents such as bromine (Br2) or iodine (I2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes, such as glutamine synthetase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Bis(3-methylphenyl) trimethylsilyl phosphite exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit enzyme activity or participate in catalytic processes. The pathways involved often include the formation of stable complexes with metal ions or the modification of active sites in enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different substituents.
Bis(trimethylsilyl) phosphite: A simpler analog with only trimethylsilyl groups.
Triphenyl phosphite: A related compound with phenyl groups instead of methylphenyl groups.
Uniqueness
Bis(3-methylphenyl) trimethylsilyl phosphite is unique due to the presence of both trimethylsilyl and 3-methylphenyl groups, which confer specific reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
677750-88-8 |
|---|---|
Fórmula molecular |
C17H23O3PSi |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(3-methylphenyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C17H23O3PSi/c1-14-8-6-10-16(12-14)18-21(20-22(3,4)5)19-17-11-7-9-15(2)13-17/h6-13H,1-5H3 |
Clave InChI |
XKSYYTJSUYOOGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(OC2=CC=CC(=C2)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


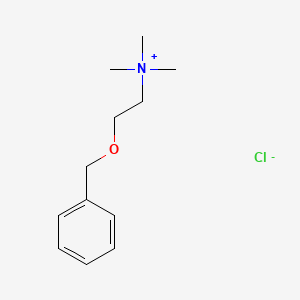
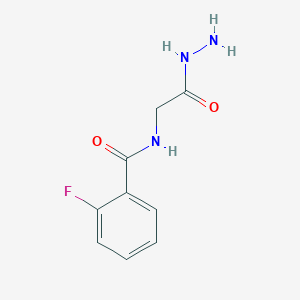
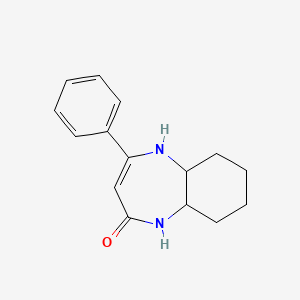
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
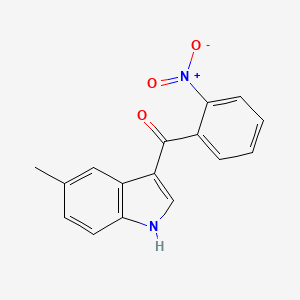

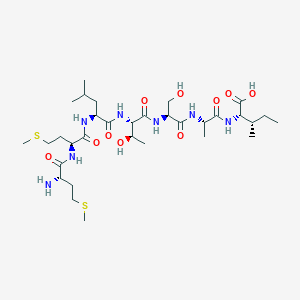

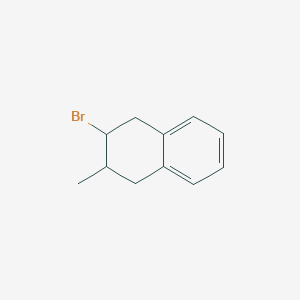
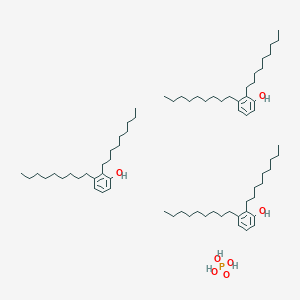
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
